molecular formula C11H7NO B014798 6-Cyano-2-naphthol CAS No. 52927-22-7

6-Cyano-2-naphthol

Cat. No. B014798
CAS RN: 52927-22-7
M. Wt: 169.18 g/mol
InChI Key: WKTNIBWKHNIPQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyano-2-naphthol (6CN2) is an aromatic alcohol that can be synthesized from 6-bromo-2-naphthol . It is a superphotoacid with the ground state pKa* value of 8.4 and excited state pKa value of 0.2, respectively . 6CN2 protonates PANI-ES (polyaniline emeraldine salt) to form PANI-EB (emeraldine base), which shows enhanced conductivity .


Synthesis Analysis

6-Cyano-2-naphthol is an intermediate of Nafamostat mesilate . The synthesis of 6CN2 involves the use of 6-bromo-2-naphthol .


Molecular Structure Analysis

The molecular formula of 6-Cyano-2-naphthol is C11H7NO . Its molecular weight is 169.18 .


Chemical Reactions Analysis

6-Cyano-2-naphthol may be used in the preparation of various compounds such as 5-bromo-6-hydroxy-2-naphthonitrile, 5,7-dibromo-6-hydroxy-2-naphthonitrile, and 5-chloro-6-hydroxy-2-naphthonitrile . It can also participate in palladium-catalyzed reduction, nickel-catalyzed cross-coupling reactions, and palladium-catalyzed Heck reactions .


Physical And Chemical Properties Analysis

6-Cyano-2-naphthol has a melting point of 165.5-170.5 °C . It is soluble in DMSO, ethanol, and ethyl acetate . Its density is predicted to be 1.28±0.1 g/cm3 .

Scientific Research Applications

Synthesis of Other Compounds

“6-Cyano-2-naphthol” can be used in the preparation of various other compounds. Some of these include:

Superphotoacid

“6-Cyano-2-naphthol” is a superphotoacid with the ground state pKa* value of 8.4 and excited state pKa value of 0.2 . This makes it useful in studies related to photoacidity and photobasicity.

Protonation of Polyaniline Emeraldine Salt (PANI-ES)

“6-Cyano-2-naphthol” protonates PANI-ES to form PANI-EB (emeraldine base), which shows enhanced conductivity . This property can be utilized in the development of conductive polymers.

Investigation of Proton-Transfer Kinetics

The proton-transfer kinetics and photophysical behavior of “6-Cyano-2-naphthol” have been investigated . This makes it a valuable compound in the study of proton transfer reactions.

Reactant for Palladium-Catalyzed Reduction

“6-Cyano-2-naphthol” can be used as a reactant for palladium-catalyzed reduction . This reaction is important in the field of organic synthesis.

Reactant for Nickel-Catalyzed Cross-Coupling Reactions

“6-Cyano-2-naphthol” can also be used as a reactant for nickel-catalyzed cross-coupling reactions . These reactions are widely used in the synthesis of complex organic molecules.

Reactant for Palladium-Catalyzed Heck Reactions

“6-Cyano-2-naphthol” can be used as a reactant for palladium-catalyzed Heck reactions . Heck reactions are a type of carbon-carbon bond forming reaction used in organic chemistry.

Synthesis of Dodecaethylene Glycol Di-6-cyano-2-naphthyl Ether

“6-Cyano-2-naphthol” may be used in the preparation of dodecaethylene glycol di-6-cyano-2-naphthyl ether . This compound could have potential applications in material science.

Mechanism of Action

6-Cyano-2-naphthol acts as a superphotoacid, protonating PANI-ES to form PANI-EB, which shows enhanced conductivity .

Safety and Hazards

6-Cyano-2-naphthol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water, and to seek medical advice if irritation persists .

properties

IUPAC Name

6-hydroxynaphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTNIBWKHNIPQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404614
Record name 6-Cyano-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyano-2-naphthol

CAS RN

52927-22-7
Record name 6-Cyano-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Cyano-2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Copper (I) cyanide (2.73 g, 0.03 mol) was added to a solution containing 5 g (0.022 mol) 6-bromo-2-hydroxynaphthalene in 25 ml of dry N-methyl-2-pyrrolidinone and refluxed at 200° C. under nitrogen for 1.5 h. The reaction mixture was cooled to 100° C., poured into a solution of iron(III) chloride (5.9 g) in water (91 ml) and concentrated hydrochloric acid (3.18 ml), and stirred at 60° C. for 30 min. The obtained mixture was extracted with ethyl ether. The ether layer was treated with charcoal, dried over anhydrous sodium sulfate, and then evaporated to dryness. The obtained solid was recrystallized from water to yield 2.04 g (54%) white solid. 1H-NMR (CDCl3, TMS, δ in ppm): 5.60 (s, 1H, --OH), 7.10-8.07 (m, 6, aromatic protons).
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
91 mL
Type
solvent
Reaction Step Three
Quantity
3.18 mL
Type
solvent
Reaction Step Three
Quantity
5.9 g
Type
catalyst
Reaction Step Three
Yield
54%

Synthesis routes and methods II

Procedure details

A solution of 6-bromo-2-naphthol (25.0 g, 112 mmol) and copper(I) cyanide (11 g, 123 mmol) in DMF (30 mL) was heated to 135° C., stirred for 18 hours, cooled to room temperature, diluted with ethyl acetate (50 mL), triturated with 10% sodium hydroxide, and filtered through diatomaceous earth (Celite®). The filtrate was adjusted to pH 2 and extracted with ethyl acetate. The combined extracts were concentrated, dissolved in ethanol (150 mL), triturated with water, and filtered to provide the desired product.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Cyano-2-naphthol
Reactant of Route 2
Reactant of Route 2
6-Cyano-2-naphthol
Reactant of Route 3
6-Cyano-2-naphthol
Reactant of Route 4
Reactant of Route 4
6-Cyano-2-naphthol
Reactant of Route 5
Reactant of Route 5
6-Cyano-2-naphthol
Reactant of Route 6
Reactant of Route 6
6-Cyano-2-naphthol

Q & A

Q1: What are the key properties of 6-Cyano-2-naphthol that make it useful in research?

A: 6-Cyano-2-naphthol is a weak organic acid with notable photoacidic properties. This means its acidity increases significantly upon excitation with light, allowing for controlled proton transfer reactions. [, ] This characteristic makes it valuable in studying proton transfer dynamics and applications like fluorescence modulation. []

Q2: How does the structure of 6-Cyano-2-naphthol relate to its photoacidity?

A: The presence of both the cyano (-CN) group and the hydroxyl (-OH) group on the naphthalene ring contributes to its photoacidity. The cyano group acts as a strong electron-withdrawing group, enhancing the acidity of the hydroxyl group in the excited state. [] Studies have shown that replacing the cyano group with other substituents, like sulfonate, can alter the photoacidity, demonstrating the importance of structure-activity relationships. []

Q3: How does confinement within a cyclodextrin cavity affect the fluorescence of 6-Cyano-2-naphthol?

A: Studies have shown that encapsulation of 6-Cyano-2-naphthol within β-cyclodextrin leads to minimal fluorescence modulation. [] This observation, in contrast to other 2-naphthol derivatives, is attributed to the high photoacidity of 6-Cyano-2-naphthol. [] This highlights the influence of the microenvironment on the photophysical properties of 6-Cyano-2-naphthol. []

Q4: Can you describe a practical application of 6-Cyano-2-naphthol in sensing?

A: 6-Cyano-2-naphthol has been successfully incorporated into a ratiometric fluorescent probe, Naph-DFOB, for the detection of hypochlorite (ClO-). [] The probe utilizes the ClO--triggered chlorination of 6-Cyano-2-naphthol and the resulting decrease in pKa to achieve selective and sensitive detection. [] This probe has shown promise for imaging intracellular ClO- in living cells. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.